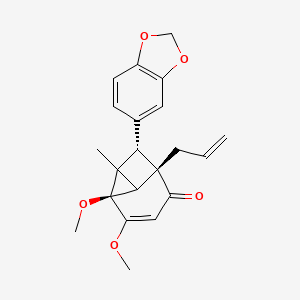

Isofutoquinol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one |

InChI |

InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18?,19?,20-,21+/m0/s1 |

InChI Key |

LYOBQEYDVDTMSQ-LHBDJYESSA-N |

Isomeric SMILES |

CC12[C@@H]([C@]3(C1[C@@]2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Isofutoquinol A: A Technical Overview of its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, available data on its abundance, and a generalized methodology for its isolation. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of this compound is the plant species Piper kadsura, also known by its synonym Piper futokadsura.[1][2] This perennial vine belongs to the Piperaceae family and is predominantly found in the southeastern regions of China.[2] In traditional Chinese medicine, Piper kadsura has been utilized for the treatment of ailments such as rheumatoid arthritis and asthma.[2] The aerial parts of the plant, including the stems and leaves, have been identified as the specific tissues containing this compound.[1]

Abundance and Yield

Experimental Protocols: Isolation of this compound

While the full, detailed experimental protocol from the primary literature describing the isolation of this compound could not be obtained, a general methodology can be outlined based on standard phytochemical techniques for the isolation of neolignans from Piper species.[1][5][6]

1. Plant Material Collection and Preparation: The aerial parts of Piper kadsura are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) (MeOH), at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This liquid-liquid partitioning separates the components of the crude extract based on their solubility, yielding fractions with varying chemical profiles. This compound, being a moderately polar compound, is expected to be present in the chloroform or ethyl acetate fraction.

4. Chromatographic Purification: The fraction containing this compound is subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process typically involves:

- Column Chromatography (CC): The active fraction is first separated using open column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, often a mixture of n-hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

5. Structure Elucidation: The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

- Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Visualizations

Logical Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and identification of this compound.

Hypothetical Biosynthetic Relationship of Neolignans

While the specific biosynthetic pathway of this compound has not been detailed, a general representation of neolignan biosynthesis can be illustrated. Neolignans are formed through the oxidative coupling of two phenylpropanoid units.

Caption: A simplified diagram illustrating the general biosynthetic origin of neolignans.

References

- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piper tectoniifolium Kunth: A New Natural Source of the Bioactive Neolignan (−)-Grandisin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isofutoquinol A: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan isolated from the plant Piper futokadzura (also known as Piper kadsura), has garnered interest within the scientific community for its distinct chemical architecture and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data. Furthermore, it delves into the experimental protocols for its structural elucidation and discusses its anti-neuroinflammatory activity, offering insights for researchers in natural product chemistry and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol . Its structure features a unique fused ring system, characteristic of certain neolignans.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 62499-70-1 | DC Chemicals |

| Molecular Formula | C₂₁H₂₂O₅ | DC Chemicals |

| Molecular Weight | 354.40 | DC Chemicals |

| Natural Source | Piper futokadzura | DC Chemicals |

The core structure of this compound consists of a substituted isoquinolinone moiety fused with a cyclohexenone ring, and a piperonyl group attached to the sterically hindered core. The precise connectivity and bonding were determined through extensive spectroscopic analysis, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The definitive absolute configuration of this compound was established through single-crystal X-ray diffraction analysis.

The seminal work by Ohba et al. in 1987 provided the first detailed crystal structure of this compound, unambiguously determining the relative and absolute stereochemistry of all stereogenic centers.[1] This structural elucidation was crucial for understanding the molecule's precise spatial arrangement, which is fundamental for its interaction with biological targets.

Key Stereochemical Features:

-

Multiple Chiral Centers: The complex fused ring system of this compound possesses several stereocenters, the specific configuration of which dictates the overall shape of the molecule.

-

Absolute Configuration: The absolute configuration, determined by X-ray crystallography, provides the exact (R) or (S) designation for each chiral center, distinguishing it from its enantiomer and other diastereomers.

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques. While a complete, publicly available dataset of its ¹H and ¹³C NMR spectra is not readily found in the searched literature, the following represents a general overview of the expected data based on its structure and data from related compounds.

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Key Correlations (HMBC/COSY) |

| ¹H NMR | |||

| Aromatic Protons | 6.0 - 7.0 | s, d | Correlations to aromatic carbons and adjacent protons. |

| Methoxy (B1213986) Protons | ~3.8 | s | Correlation to the methoxy carbon. |

| Methylene Protons (piperonyl) | ~5.9 | s | Correlation to the piperonyl carbons. |

| Aliphatic Protons | 1.5 - 4.0 | m, d, t | Complex coupling patterns indicating stereochemical relationships. |

| ¹³C NMR | |||

| Carbonyl Carbon | >190 | ||

| Aromatic/Olefinic Carbons | 100 - 150 | ||

| Methoxy Carbon | ~55 | ||

| Methylene Carbon (piperonyl) | ~101 | ||

| Aliphatic Carbons | 20 - 80 |

Note: This table is a generalized representation. Actual chemical shifts and coupling constants would be required for unambiguous assignment.

Experimental Protocols

The elucidation of the structure of this compound involves a series of well-established experimental procedures in natural product chemistry.

Isolation and Purification

-

Extraction: The dried and powdered plant material of Piper futokadzura is subjected to solvent extraction, typically using methanol (B129727) or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The active fractions are further purified using various chromatographic techniques, including silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the isolated compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the connectivity of atoms:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, which are used to piece together the molecular framework.

-

-

Single-Crystal X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a crystalline compound.

-

A suitable single crystal of this compound is grown.

-

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed.

-

The electron density map is calculated from the diffraction data, which allows for the precise determination of atomic positions, bond lengths, bond angles, and the absolute stereochemistry.

-

Biological Activity and Signaling Pathway

Neolignans isolated from Piper kadsura have been reported to possess anti-neuroinflammatory properties. While the specific mechanism of this compound has not been fully elucidated in the available literature, the activity of related compounds from the same source strongly suggests a role in modulating inflammatory responses in the central nervous system.

A key mechanism of anti-neuroinflammatory action for many natural products is the inhibition of nitric oxide (NO) production in activated microglial cells. Microglia, the resident immune cells of the brain, can become overactivated in response to inflammatory stimuli like lipopolysaccharide (LPS), leading to the excessive production of pro-inflammatory mediators, including NO, which can contribute to neuronal damage.

The proposed signaling pathway for the anti-neuroinflammatory action of this compound and related neolignans is depicted below.

Caption: Proposed mechanism of this compound in reducing neuroinflammation.

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity:

Caption: Experimental workflow to evaluate NO inhibition.

Conclusion

This compound stands out as a structurally complex neolignan with significant potential for further investigation. Its well-defined chemical structure and absolute stereochemistry, established through rigorous spectroscopic and crystallographic methods, provide a solid foundation for future research. The preliminary evidence of its anti-neuroinflammatory activity, likely through the inhibition of the NF-κB signaling pathway and subsequent reduction in nitric oxide production, positions this compound as a promising lead compound for the development of novel therapeutics targeting neurodegenerative diseases. Further studies are warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical models.

References

The Enigmatic Pathway of Isofutoquinol A: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A, a neolignan found in the plant species Piper futokadsura, has garnered interest for its potential biological activities. Neolignans are a diverse class of secondary metabolites derived from the oxidative coupling of phenylpropanoid units, and they exhibit a wide range of pharmacological properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and a plausible biosynthetic pathway of this compound in plants, based on the established principles of neolignan biosynthesis. While the precise enzymatic steps leading to this compound have not been fully elucidated, this document synthesizes the available knowledge to present a scientifically grounded hypothesis of its formation.

Core Biosynthetic Pathway: From Phenylalanine to Neolignan Scaffolds

The biosynthesis of this compound, like other neolignans, originates from the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine. This primary metabolite serves as the entry point into the phenylpropanoid pathway, a central route for the synthesis of a vast array of plant natural products.

The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce various monolignols. The key precursors for most neolignans are the cinnamyl alcohols, particularly coniferyl alcohol and sinapyl alcohol. The core of neolignan biosynthesis lies in the oxidative coupling of these monolignol units. This coupling can occur in various ways, leading to a wide diversity of neolignan structures. The linkage between the two phenylpropanoid units in neolignans is different from the β-β' linkage that defines true lignans.

The stereochemistry of the final product is often controlled by dirigent proteins (DIRs), which, in conjunction with oxidizing enzymes like laccases or peroxidases, guide the coupling of monolignol radicals to form specific stereoisomers.

A Plausible Biosynthetic Pathway for this compound

Based on the structure of this compound, a plausible biosynthetic pathway can be proposed, starting from two different phenylpropanoid precursors. The formation of the characteristic futoquinol (B42592) skeleton likely involves the coupling of a C6-C3 unit (a phenylpropene) with another C6-C3 unit (a cinnamyl alcohol).

Key Proposed Steps:

-

Formation of Precursors: The pathway likely utilizes two key precursors derived from the phenylpropanoid pathway:

-

Eugenol (B1671780) or a related phenylpropene: Formed from coniferyl alcohol via a reductive process.

-

Coniferyl alcohol: A primary product of the monolignol biosynthetic pathway.

-

-

Oxidative Coupling: A critical step is the oxidative coupling of these two precursors. This reaction is likely catalyzed by a laccase or peroxidase enzyme, potentially in concert with a dirigent protein that dictates the specific bond formation and stereochemistry of the resulting dimer.

-

Cyclization and Further Modifications: Following the initial coupling, the intermediate likely undergoes intramolecular cyclization to form the core tetrahydrofuran (B95107) ring of the futoquinol structure. Subsequent enzymatic modifications, such as hydroxylations or methylations, would then lead to the final structure of this compound.

The following diagram illustrates this proposed biosynthetic pathway:

// Nodes Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate_Pathway [label="Shikimate Pathway", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Phenylpropanoid_Pathway [label="Phenylpropanoid Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Coniferyl_Alcohol [label="Coniferyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; Eugenol [label="Eugenol", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Coupling [label="Oxidative Coupling\n(Laccase/Peroxidase + Dirigent Protein)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Coupled Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pre_Isofutoquinol_A [label="Futoquinol Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modifications [label="Further Modifications\n(e.g., Hydroxylation)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isofutoquinol_A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Shikimate_Pathway -> Phenylalanine; Phenylalanine -> Phenylpropanoid_Pathway; Phenylpropanoid_Pathway -> Coniferyl_Alcohol; Coniferyl_Alcohol -> Eugenol [label="Reduction"]; Coniferyl_Alcohol -> Oxidative_Coupling; Eugenol -> Oxidative_Coupling; Oxidative_Coupling -> Intermediate; Intermediate -> Cyclization; Cyclization -> Pre_Isofutoquinol_A; Pre_Isofutoquinol_A -> Modifications; Modifications -> Isofutoquinol_A; }

Caption: Proposed biosynthetic pathway of this compound.Regulation of the Phenylpropanoid Pathway: A Signaling Overview

The biosynthesis of this compound is dependent on the flux of precursors from the phenylpropanoid pathway, which is tightly regulated by a complex network of signaling molecules in response to developmental cues and environmental stresses.

Key Regulatory Factors:

-

Transcriptional Regulation: The expression of genes encoding enzymes of the phenylpropanoid pathway is controlled by various transcription factor families, including MYB, bHLH, and WRKY. These transcription factors can act as activators or repressors of gene expression.

-

Phytohormones: Plant hormones such as auxins, cytokinins, gibberellins, jasmonates, and salicylic (B10762653) acid play crucial roles in modulating the phenylpropanoid pathway. For instance, jasmonates are often involved in upregulating defense-related secondary metabolites, including neolignans.

-

Environmental Stimuli: Abiotic stresses (e.g., UV radiation, wounding, nutrient deficiency) and biotic stresses (e.g., pathogen or herbivore attack) can induce the phenylpropanoid pathway, leading to the accumulation of protective compounds.

The following diagram illustrates the general regulatory network of the phenylpropanoid pathway:

// Nodes Environmental_Stimuli [label="Environmental Stimuli\n(UV, Wounding, Pathogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; Developmental_Cues [label="Developmental Cues", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Pathways [label="Signaling Pathways\n(ROS, Ca2+, Phytohormones)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(MYB, bHLH, WRKY)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid\nBiosynthetic Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenylpropanoid_Pathway [label="Phenylpropanoid Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neolignans [label="Neolignans\n(including this compound)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Environmental_Stimuli -> Signaling_Pathways; Developmental_Cues -> Signaling_Pathways; Signaling_Pathways -> Transcription_Factors [label="Activation/\nRepression"]; Transcription_Factors -> Phenylpropanoid_Genes [label="Upregulation/\nDownregulation"]; Phenylpropanoid_Genes -> Phenylpropanoid_Pathway [label="Enzyme Synthesis"]; Phenylpropanoid_Pathway -> Neolignans; }

Caption: General regulation of the phenylpropanoid pathway.Data Presentation: Quantitative Analysis of Neolignans

While specific quantitative data for this compound biosynthesis is not currently available in the literature, studies on related neolignans in plant cell cultures provide a framework for understanding potential yields. The following table summarizes representative quantitative data for neolignan production in flax (Linum usitatissimum) cell cultures, which can serve as a benchmark for future studies on this compound.

| Neolignan | Culture Type | Elicitor | Concentration (mg/g DW) | Reference |

| Dehydrodiconiferyl alcohol glucoside (DCG) | Adventitious root | None | 21.6 | [1] |

| Guaiacylglycerol-β-coniferyl alcohol ether glucoside (GGCG) | Adventitious root | None | 4.9 | [1] |

| Dehydrodiconiferyl alcohol glucoside (DCG) | Cell suspension | Chitosan (10 mg/L) | 58.85 | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be cited in such research.

Protocol 1: Extraction and Quantification of Neolignans from Plant Material

Objective: To extract and quantify this compound and its potential precursors from Piper futokadzura tissues.

Methodology:

-

Sample Preparation: Collect fresh plant material (leaves, stems), freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction:

-

Perform a preliminary defatting step with n-hexane for 3-4 hours if the tissue has high lipid content.

-

Extract the defatted material with 80% methanol (B129727) (v/v) using ultrasonication for 1 hour at room temperature.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process twice on the pellet and pool the supernatants.

-

Evaporate the methanol under reduced pressure.

-

-

Hydrolysis (Optional): To analyze aglycones, the aqueous extract can be subjected to enzymatic hydrolysis (e.g., with β-glucosidase) or acid hydrolysis to cleave any sugar moieties.

-

Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

Quantification by HPLC-DAD:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

-

Detection: Diode array detector (DAD) to monitor absorbance at the λmax of this compound.

-

Quantification: Use an external standard calibration curve with purified this compound.

-

Protocol 2: In Vitro Enzyme Assays for Oxidative Coupling

Objective: To identify and characterize enzymes (laccases, peroxidases) responsible for the oxidative coupling of proposed precursors of this compound.

Methodology:

-

Protein Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors and PVPP). Centrifuge to remove cell debris and collect the supernatant as the crude enzyme extract.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the crude enzyme extract, proposed precursors (e.g., eugenol and coniferyl alcohol), and a cofactor (e.g., H₂O₂ for peroxidases).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Analyze the extract by HPLC-DAD and LC-MS to identify the formation of the coupled product. Compare the retention time and mass spectrum with an authentic standard of the expected intermediate or this compound.

-

Protocol 3: Gene Expression Analysis of Candidate Biosynthetic Genes

Objective: To investigate the expression levels of candidate genes (e.g., for laccases, peroxidases, dirigent proteins) in different tissues of Piper futokadzura and in response to elicitors.

Methodology:

-

RNA Extraction: Extract total RNA from various plant tissues using a commercial kit or a CTAB-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or ubiquitin).

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Analyze the relative gene expression levels using the 2-ΔΔCt method.

-

The following diagram outlines a general experimental workflow for investigating the biosynthesis of this compound:

// Nodes Plant_Material [label="Piper futokadzura Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite_Analysis [label="Metabolite Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_MS [label="HPLC-DAD/LC-MS Analysis\n(Identification & Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Studies [label="Enzyme Studies", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Extraction [label="Protein Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Assays [label="In Vitro Enzyme Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Discovery [label="Gene Discovery & Expression", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Extraction [label="RNA Extraction & cDNA Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qRT_PCR [label="qRT-PCR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Pathway Elucidation", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Metabolite_Analysis; Metabolite_Analysis -> Extraction; Extraction -> HPLC_MS; Plant_Material -> Enzyme_Studies; Enzyme_Studies -> Protein_Extraction; Protein_Extraction -> Enzyme_Assays; Enzyme_Assays -> HPLC_MS [label="Product Analysis"]; Plant_Material -> Gene_Discovery; Gene_Discovery -> RNA_Extraction; RNA_Extraction -> qRT_PCR; HPLC_MS -> Pathway_Elucidation; Enzyme_Assays -> Pathway_Elucidation; qRT_PCR -> Pathway_Elucidation; }

Caption: Experimental workflow for this compound biosynthesis research.Conclusion and Future Directions

The biosynthesis of this compound in plants presents a fascinating area of research with significant potential for drug development and biotechnology. While the precise enzymatic machinery remains to be discovered, the foundational knowledge of neolignan biosynthesis provides a robust framework for future investigations. The proposed pathway and experimental protocols outlined in this guide offer a roadmap for researchers to unravel the intricate steps of this compound formation in Piper futokadzura. Future research should focus on the isolation and characterization of the specific laccases, peroxidases, and dirigent proteins involved in its synthesis. Furthermore, transcriptomic and metabolomic studies of Piper futokadsura will be invaluable in identifying candidate genes and understanding the regulation of this important biosynthetic pathway. Such knowledge will be instrumental in developing metabolic engineering strategies for the sustainable production of this compound and its derivatives.

References

Preliminary Biological Activity Screening of Isofutoquinol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan natural product isolated from plants of the Piper genus, such as Piper futokadzura. As a member of the lignan (B3055560) class of compounds, which are known to possess a wide range of biological activities, this compound is a molecule of interest for potential therapeutic applications. This technical guide provides a summary of the available preliminary biological activity data for this compound and related compounds, details key experimental protocols, and presents visualizations of relevant biological pathways and workflows. Due to the limited volume of published data specifically for this compound, this guide also includes information on the closely related neolignan, futoquinol, to provide a more comprehensive overview of the potential bioactivities of this class of molecules.

Anti-Neuroinflammatory Activity

The primary biological activity reported for neolignans closely related to this compound is the inhibition of neuroinflammation. This activity is particularly relevant to the development of therapeutics for neurodegenerative diseases, where chronic inflammation is a key pathological feature.

Quantitative Data

| Compound | Target | Assay | Cell Line | IC50 (µM) |

| Futoquinol | Nitric Oxide (NO) Production | Griess Assay | BV-2 (microglia) | 16.8 |

Data sourced from Kim KH, et al. Bioorg Med Chem Lett. 2010 Jan 1;20(1):409-12.

Experimental Protocol: Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

This protocol describes the methodology used to assess the anti-neuroinflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated BV-2 cells.

1.2.1. Cell Culture and Treatment:

-

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

-

After a 1-hour pre-incubation with the test compound, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS stimulation are also included.

1.2.2. Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

The plate is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

1.2.3. Data Analysis:

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the nitric oxide inhibition assay.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Potential Signaling Pathway

The inhibition of nitric oxide production by this compound in LPS-stimulated microglia likely involves the modulation of key inflammatory signaling pathways. A plausible mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

Visualization of the NF-κB Signaling Pathway

The following diagram depicts the canonical NF-κB signaling pathway and the potential point of intervention by this compound.

Caption: Hypothesized NF-κB Pathway Inhibition.

Other Potential Biological Activities

While data is limited, based on the activities of other isoquinoline (B145761) and lignan-type compounds, this compound may possess other biological activities that warrant investigation.

-

Anticancer Activity: Many natural products with anti-inflammatory properties also exhibit cytotoxic effects against cancer cell lines. Screening this compound against a panel of human cancer cell lines would be a logical next step.

-

Antibacterial Activity: The Piper genus is a rich source of compounds with antimicrobial properties. Evaluating the minimum inhibitory concentration (MIC) of this compound against a range of Gram-positive and Gram-negative bacteria could reveal potential antibacterial applications.

-

Antiviral Activity: Isoquinoline alkaloids have been reported to possess antiviral properties. Screening this compound against various viruses could uncover novel therapeutic leads.

Summary and Future Directions

The preliminary evidence, primarily based on the activity of the closely related neolignan futoquinol, suggests that this compound is a promising candidate for further investigation as an anti-neuroinflammatory agent. The immediate priority for future research should be to conduct a comprehensive biological activity screening of this compound itself. This should include:

-

Confirmation of Anti-Neuroinflammatory Activity: Direct testing of this compound in the nitric oxide inhibition assay using BV-2 microglial cells.

-

Cytotoxicity Profiling: Evaluation of the cytotoxic effects of this compound against a standard panel of human cancer cell lines (e.g., NCI-60) and a non-cancerous cell line to determine its therapeutic index.

-

Antibacterial and Antifungal Screening: Determination of the minimum inhibitory concentrations (MICs) against a diverse panel of pathogenic bacteria and fungi.

-

Antiviral Assays: Screening for activity against a range of relevant viruses.

The generation of this foundational biological data will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent. The detailed experimental protocol and the visualized workflow and signaling pathway provided in this guide offer a solid framework for initiating these critical next steps in the drug discovery and development process.

The Therapeutic Potential of Isofutoquinol A and Its Analogues: A Technical Guide for Researchers

An Examination of Neolignans from Traditional Medicine as Potent Anti-Inflammatory Agents

Introduction

Plants from the Piper genus have a long history of use in traditional medicine across Asia, where they have been utilized to treat a variety of ailments, including inflammatory conditions such as asthma and arthritis.[1][2][3] Modern phytochemical research has identified neolignans as a significant class of bioactive compounds within these plants. Among these, Isofutoquinol A, a neolignan found in Piper futokadzura, and its analogues, such as futoquinol (B42592) from Piper kadsura, are emerging as promising candidates for the development of novel anti-inflammatory and anti-neuroinflammatory therapeutics.[4][5] This technical guide provides an in-depth overview of the current research on this compound and its analogues, with a focus on their pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activity and Quantitative Data

The anti-inflammatory and anti-neuroinflammatory potential of this compound analogues has been quantified in several studies. A key indicator of this activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The half-maximal inhibitory concentration (IC50) values for the inhibition of NO production by various neolignans are summarized in the table below.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Piperkadsin C | BV-2 | 14.6 | [5] |

| Futoquinol | BV-2 | 16.8 | [5] |

| Piperkadsin A | Human PMN | 4.3 (ROS Inhibition) | [2] |

| Piperkadsin B | Human PMN | 12.2 (ROS Inhibition) | [2] |

| Futoquinol | Human PMN | 13.1 (ROS Inhibition) | [2] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound and its analogues are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, research on related phytochemicals suggests that the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways is a primary mechanism.[3][6][7]

Upon stimulation by inflammatory triggers such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[8][9] The MAPK pathway, comprising cascades such as ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators.[6][10] this compound and its analogues likely exert their anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory molecules.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

Cell Culture

The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (mouse macrophage).[11]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[12]

-

Subculturing: Cells are passaged every 2-3 days to ensure logarithmic growth.[12]

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.[12]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24 hours.[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test compound and an inflammatory stimulus like LPS (e.g., 1 µg/mL) for 24 hours.[12]

-

Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.[12]

-

Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[12]

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.[12]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[12]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-p38) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

Normalization: Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.[12]

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Conclusion

This compound and its analogues, derived from traditionally used medicinal plants of the Piper genus, represent a promising area of research for the development of new anti-inflammatory and anti-neuroinflammatory drugs. Their ability to inhibit the production of pro-inflammatory mediators, likely through the modulation of the NF-κB and MAPK signaling pathways, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other natural products. Further research is warranted to fully elucidate the specific molecular targets and to evaluate the in vivo efficacy and safety of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. The sirtuin inhibitor cambinol impairs MAPK signaling, inhibits inflammatory and innate immune responses and protects from septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Ethnobotanical Significance and Anti-Inflammatory Potential of Isofutoquinol A from Piper futokadzura: A Technical Guide for Researchers

An in-depth exploration of the traditional uses of Piper futokadzura and the pharmacological activities of its constituent, Isofutoquinol A, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its anti-inflammatory properties, experimental evaluation, and underlying molecular mechanisms.

Ethnobotanical Context of Piper futokadzura

Piper futokadzura Sieb. et Zucc., also known as Piper kadsura (Choisy) Ohwi, has a long history of use in traditional Chinese medicine.[1] Ethnobotanical records indicate its application for the treatment of various inflammatory conditions, including asthma and rheumatic arthritis.[1] The genus Piper is well-regarded in traditional medicine systems worldwide for its diverse therapeutic properties, which are attributed to a rich array of secondary metabolites.[2] These traditional uses provide a valuable starting point for modern scientific investigation into the plant's pharmacologically active constituents.

This compound: A Bioactive Neolignan

This compound is a neolignan that has been isolated from the aerial parts of Piper futokadzura.[1][2] Neolignans are a class of natural phenols known for their wide range of biological activities. Research into the pharmacological effects of this compound has pointed towards its potential as an anti-inflammatory and anti-neuroinflammatory agent.[2]

Anti-Inflammatory Activity of this compound

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Like other isoquinoline (B145761) derivatives, this compound is believed to exert its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Anti-Inflammatory Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents hypothetical IC₅₀ values to illustrate its potential potency in inhibiting key inflammatory markers. These values are representative of what would be determined through the experimental protocols outlined in this guide.

| Inflammatory Marker | Cell Line | Stimulant | This compound IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 15.5 | L-NMMA | 25.2 |

| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 12.8 | Dexamethasone | 8.7 |

| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 18.2 | Dexamethasone | 10.5 |

Experimental Protocols

The following sections detail the experimental methodologies for evaluating the anti-inflammatory activity of this compound.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS).

Determination of Nitric Oxide (NO) Production

The inhibitory effect of this compound on NO production can be assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Measurement of TNF-α and IL-6 Production

The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with this compound at various concentrations for 1 hour.

-

Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Determine the concentration of each cytokine by referring to the standard curve.

-

Calculate the percentage of inhibition for each cytokine.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, the phosphorylation status of key proteins such as p65, IκBα, p38, JNK, and ERK can be determined by Western blotting.

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Signaling Pathways and Visualizations

This compound is hypothesized to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical regulator of inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound may suppress inflammation by inhibiting the phosphorylation of p38, JNK, and ERK.

Caption: Postulated mechanism of this compound on the MAPK signaling cascade.

Experimental Workflow

The overall workflow for the in vitro evaluation of this compound's anti-inflammatory activity is depicted below.

Caption: In vitro workflow for assessing this compound's anti-inflammatory effects.

Conclusion and Future Directions

The ethnobotanical use of Piper futokadzura for inflammatory conditions is supported by preliminary scientific evidence suggesting the anti-inflammatory potential of its constituent, this compound. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offer promising avenues for further research. Future studies should focus on obtaining robust quantitative data on the efficacy and potency of this compound, both in vitro and in vivo. Elucidating the precise molecular targets and conducting comprehensive preclinical studies will be crucial for evaluating its potential as a novel therapeutic agent for the treatment of inflammatory diseases. This technical guide provides a foundational framework for researchers to systematically investigate and unlock the full therapeutic potential of this compound.

References

Neolignans from the Genus Piper: A Technical Guide to Their Chemistry and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The genus Piper, a diverse group of plants in the Piperaceae family, is a prolific source of structurally unique and biologically active secondary metabolites. Among these, neolignans—a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units—have garnered significant attention for their wide-ranging pharmacological properties. This technical guide provides an in-depth review of neolignans isolated from various Piper species, focusing on their quantitative biological data, the experimental protocols used for their assessment, and the signaling pathways through which they exert their effects.

Quantitative Biological Data and Yields

The therapeutic potential of neolignans from the Piper genus is underscored by their potent activities across various biological assays. The following tables summarize the key quantitative data for prominent neolignans, including their yields from plant material and their inhibitory concentrations (IC50) in various assays.

Table 1: Isolation Yields of Neolignans from Piper Species

| Neolignan | Piper Species | Plant Part | Extraction/Fractionation Method | Yield (%) | Reference |

| (-)-Grandisin | P. tectoniifolium | Leaves | n-hexane extract | 11.8% | [1] |

| (-)-Grandisin | P. tectoniifolium | Branches | n-hexane extract | 18.0% | [1] |

| Eupomatenoid-5 | P. rivinoides | Leaves | n-hexane fraction | 29.8% | [2] |

| Eupomatenoid-6 | P. rivinoides | Leaves | n-hexane fraction | 7.6% | [2] |

| Conocarpan | P. rivinoides | Leaves | n-hexane fraction | 5.5% | [2] |

Table 2: Anti-inflammatory and Vasorelaxant Activity of Neolignans from Piper Species

| Neolignan | Biological Activity | Assay System | IC50 (µM) | Reference |

| (-)-Grandisin | Vasorelaxant | Rat aorta rings | 9.8 ± 1.22 | [1][3] |

| Piperkadsin A | ROS Inhibition | PMA-induced human neutrophils | 4.3 ± 1.0 | [4] |

| Piperkadsin B | ROS Inhibition | PMA-induced human neutrophils | 12.2 ± 3.2 | [4] |

| Futoquinol | ROS Inhibition | PMA-induced human neutrophils | 13.1 ± 5.3 | [4] |

| Piperkadsin C | NO Inhibition | LPS-activated BV-2 microglia | 14.6 | [5] |

| Futoquinol | NO Inhibition | LPS-activated BV-2 microglia | 16.8 | [5] |

| Piperneolignan A | NO Inhibition | LPS-activated RAW 264.7 macrophages | 9.87 | [6] |

| Piperneolignan B | NO Inhibition | LPS-activated RAW 264.7 macrophages | 45.94 | [6] |

Table 3: Antimicrobial and Cytotoxic Activities of Neolignans from Piper rivinoides

| Neolignan | Target Organism/Cell Line | IC50 / CC50 (µM) | Reference |

| Conocarpan | Candida albicans PRI | 34.6 ± 4.2 | [7] |

| Conocarpan | Candida albicans ATCC 10231 | 73.7 ± 8.6 | [7] |

| Conocarpan | Leishmania amazonensis | 40.6 ± 0.2 | [7] |

| Conocarpan | Leishmania chagasi | 92.1 ± 0.1 | [7] |

| Eupomatenoid-5 | L929 (Fibroblast) | >200 (CC50) | [8] |

| Eupomatenoid-6 | L929 (Fibroblast) | 26.7 (CC50) | [8] |

| Conocarpan | L929 (Fibroblast) | >200 (CC50) | [8] |

Spectroscopic Data for Structure Elucidation

The structural characterization of neolignans relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following table provides ¹H and ¹³C NMR spectral data for selected neolignans, which are crucial for their identification and verification.

Table 4: ¹H and ¹³C NMR Spectral Data of Selected Neolignans from Piper Species

| Neolignan | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| Eupomatenoid-5 | ¹³C | Not Specified | Data available in spectral databases. |

| (-)-Grandisin | ¹H | CDCl₃ | A detailed list of chemical shifts and coupling constants is available in the supplementary data of the referenced publication. |

| ¹³C | CDCl₃ | A detailed list of chemical shifts is available in the supplementary data of the referenced publication. | |

| Conocarpan | ¹H | Not Specified | Data available in spectral databases and literature. |

| ¹³C | Not Specified | Data available in spectral databases and literature. | |

| Eupomatenoid-6 | ¹H | Not Specified | Data available in spectral databases and literature. |

| ¹³C | Not Specified | Data available in spectral databases and literature. |

Note: Access to full spectral data typically requires consulting the original research articles or spectral databases such as PubChem.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Bioassay-Guided Fractionation and Isolation

This general workflow is employed to isolate bioactive neolignans from a crude plant extract.

Protocol:

-

Extraction: Air-dried and powdered plant material (e.g., leaves) is subjected to extraction with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is subjected to fractionation, typically starting with liquid-liquid partitioning against solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) or by column chromatography on silica (B1680970) gel.

-

Bioassay of Fractions: All resulting fractions are tested for the biological activity of interest (e.g., anti-inflammatory, antimicrobial).

-

Isolation: The most active fraction is selected for further purification using a combination of chromatographic techniques, such as column chromatography over Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC), to yield pure compounds.

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, primarily Mass Spectrometry (MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Plating: Cells are seeded into 96-well plates at a density of approximately 1x10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test neolignans. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for another 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

An equal volume of cell culture supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed in a 96-well plate.

-

After a 10-15 minute incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Anti-inflammatory Activity: Reactive Oxygen Species (ROS) Production Assay

This assay assesses the capacity of neolignans to inhibit the "oxidative burst" in neutrophils, a key event in inflammation.

Cell Type: Freshly isolated human polymorphonuclear neutrophils (PMNs).

Protocol:

-

Neutrophil Isolation: PMNs are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., HBSS or PBS).

-

Treatment: Cells are pre-incubated with various concentrations of the test neolignans for 30-60 minutes at 37°C.

-

Stimulation: ROS production is induced by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA).

-

ROS Detection: The production of ROS is measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or luminol-based chemiluminescence.

-

For fluorescence, the probe is added to the cells, and after the stimulation period, the fluorescence intensity is measured using a microplate reader or flow cytometer.

-

For chemiluminescence, luminol (B1675438) is added, and the light emission is measured over time.

-

-

Calculation: The IC50 value is determined as the concentration of the neolignan that reduces ROS production by 50% compared to the stimulated control.

Cytotoxicity Assay

This assay is crucial to determine if the observed biological activity is due to a specific mechanism or simply because the compound is killing the cells.

Cell Lines: Murine fibroblasts (L929), murine macrophages (RAW 264.7), and monkey kidney epithelial cells (VERO).

Protocol:

-

Cell Plating: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of the test neolignans.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm.

-

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

Neolignans from the Piper genus exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is critical for their development as therapeutic agents.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Many Piper neolignans exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). A central mechanism for this is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS (which produces NO) and COX-2. Piper neolignans can inhibit this pathway, often by preventing the activation of the IKK complex, thereby blocking IκBα degradation and keeping NF-κB inactive in the cytoplasm.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Several neolignans, and the related alkaloid piperine (B192125) also found in Piper species, have demonstrated anticancer activity by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells. These processes are governed by complex signaling cascades.

The anticancer effects are often multifaceted. Piper compounds can increase the production of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial stress.[9] This triggers the intrinsic apoptotic pathway, characterized by an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of initiator caspase-9 and executioner caspase-3, which ultimately dismantle the cell. Concurrently, these compounds can modulate survival signaling pathways, such as inhibiting the pro-survival PI3K/Akt pathway and activating stress-related MAPK pathways (p38, ERK).[10][11] Furthermore, they can induce cell cycle arrest, for example at the G1 or G2/M phase, by upregulating cell cycle inhibitors like p21 and p27 and downregulating the activity of cyclin/CDK complexes that drive cell cycle progression.[9][12]

References

- 1. mdpi.com [mdpi.com]

- 2. ACG Publications - Bioactive Neolignans from the Leaves of Piper rivinoides Kunth (Piperaceae) [acgpubs.org]

- 3. Piper tectoniifolium Kunth: A New Natural Source of the Bioactive Neolignan (−)-Grandisin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new sesquineolignan and four new neolignans isolated from the leaves of Piper betle, a traditional medicinal plant in Myanmar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijper.org [ijper.org]

- 10. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Isofutoquinol A

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isofutoquinol A, a neolignan with known anti-neuroinflammatory properties.[1] Due to the absence of a standardized public method, this protocol has been developed based on established analytical principles for neolignans and phenolic compounds.[2][3][4] The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the quantification of this compound in methanolic extracts of plant material, such as Piper futokadzura, and for quality control in drug development processes.

Introduction

This compound is a neolignan first identified in Piper futokadzura.[1][5][6] Structurally, it belongs to a large class of phenolic plant secondary metabolites that have garnered significant interest for their diverse biological activities.[4][7] Preliminary research has highlighted the anti-neuroinflammatory potential of this compound, suggesting its therapeutic value.[1] The development of novel therapeutics targeting neuroinflammation is a critical area of research, with signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway being key targets.[1][5][6] The NF-κB pathway regulates the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2, making it a relevant pathway for the action of anti-inflammatory compounds.[8][9][10]

Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and standardization of research protocols. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, cost-effective, and widely accessible technique for the analysis of such phenolic compounds.[3][4] This document presents a comprehensive protocol for a proposed HPLC-UV method for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Piper futokadzura dried leaf powder (or other relevant sample matrix)

-

0.22 µm Syringe filters (PTFE or Nylon)

Sample Preparation: Extraction from Plant Material

This protocol outlines a standard solvent extraction for obtaining this compound from a plant matrix.

-

Weighing: Accurately weigh 1.0 g of pulverized, dried Piper futokadzura leaf powder into a 50 mL conical tube.

-

Extraction: Add 20 mL of HPLC-grade methanol to the tube.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell disruption and extraction.

-

Centrifugation: Centrifuge the suspension at 4,000 x g for 15 minutes to pellet the solid plant material.

-

Collection: Carefully decant the supernatant into a clean collection tube.

-

Re-extraction: To ensure exhaustive extraction, repeat steps 2-5 on the pellet with an additional 20 mL of methanol. Combine the supernatants.

-

Concentration: Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5.0 mL of methanol. The concentration of the extract can be adjusted as needed to fall within the linear range of the calibration curve.[11]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[9]

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

HPLC System: Agilent 1200 Series or equivalent with degasser, quaternary pump, autosampler, thermostatted column compartment, and DAD/UV detector.

-

Column: Reversed-Phase C18 Column (e.g., ZORBAX SB-Aq, 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm. (Note: A PDA detector should be used initially to scan the peak for this compound from 200-400 nm to determine the optimal wavelength for maximum absorbance and selectivity).[13]

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 20.0 | 30 | 70 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 70 | 30 |

| 35.0 | 70 | 30 |

Preparation of Standards and Calibration Curve

-

Primary Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

-

Working Standards: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

-

Calibration Curve: Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. Determine the linearity by calculating the coefficient of determination (R²).

Data Presentation

The following table summarizes the hypothetical performance characteristics of this proposed HPLC method. These values represent typical targets for a validated method.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

| Precision (Intra-day %RSD, n=6) | < 1.5% |

| Precision (Inter-day %RSD, n=6) | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway for this compound.

Caption: Experimental workflow for this compound quantification.

References

- 1. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. organomation.com [organomation.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

Application Note: Development of an Analytical Standard for Isofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound that has been isolated from plants of the Piper genus, such as Piper futokadzura. Neolignans are a class of natural products known for their diverse pharmacological activities. Notably, related neolignans have demonstrated significant anti-neuroinflammatory properties. The development of a robust analytical standard for this compound is crucial for its further investigation as a potential therapeutic agent, enabling accurate quantification, quality control, and mechanistic studies. This document provides a comprehensive guide to developing and utilizing an analytical standard for this compound, including detailed protocols for its analysis and insights into its potential biological activity.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the preparation of standards, sample handling, and the development of analytical methods.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Chemical Class | Neolignan | [1] |

| Molecular Formula | C₂₁H₂₂O₅ | N/A |

| Molecular Weight | 354.40 g/mol | N/A |

| CAS Number | 62499-70-1 | N/A |

| Appearance | White to off-white powder | Assumed |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | Assumed |

| Storage Conditions | -20°C for long-term storage | N/A |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable technique for the quantification of neolignans.[1][2] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the analysis of this compound, which should be optimized for specific instrumentation and sample matrices.

3.1.1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or acetic acid)

-

Methanol (for sample preparation)

-

0.22 µm syringe filters

3.1.2. Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

-

Autosampler

-